molecular formula C33H38O14 B12305418 3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one

3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one

Cat. No.: B12305418
M. Wt: 658.6 g/mol
InChI Key: WNTBDGJNPGBIQF-UHFFFAOYSA-N
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Description

The compound 3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one is a complex flavonoid derivative characterized by a pyrano[2,3-h]chromen-4-one core substituted with multiple hydroxyl, methoxy, and glycosidic groups. Its structure includes a disaccharide moiety (linked via oxan-2-yl groups) and a 4-methoxyphenyl substituent, which contribute to its physicochemical properties and bioactivity .

Properties

Molecular Formula

C33H38O14

Molecular Weight

658.6 g/mol

IUPAC Name

3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C33H38O14/c1-13-21(35)24(38)26(40)31(42-13)46-30-25(39)22(36)14(2)43-32(30)45-29-23(37)20-18(34)12-19-17(10-11-33(3,4)47-19)28(20)44-27(29)15-6-8-16(41-5)9-7-15/h6-14,21-22,24-26,30-32,34-36,38-40H,1-5H3

InChI Key

WNTBDGJNPGBIQF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrano[2,3-h]chromen-4-one core. This can be achieved through cyclization reactions involving appropriate precursors. The hydroxyl and methoxy groups are introduced through selective functionalization reactions. The glycosidic linkages are formed by glycosylation reactions using suitable sugar donors and catalysts .

Industrial Production Methods

Industrial production of such complex flavonoids often involves biotechnological approaches, including the use of genetically engineered microorganisms to produce the desired compound. These methods are more sustainable and can be scaled up efficiently .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced flavonoid derivatives, and substituted flavonoids with various functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex flavonoids in various chemical reactions .

Biology

Biologically, the compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. It also shows potential anti-inflammatory and anticancer activities, making it a subject of interest in biomedical research .

Medicine

In medicine, the compound is explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation. Its anticancer properties are also being investigated for potential use in cancer therapy .

Industry

Industrially, the compound is used in the development of natural antioxidants for food preservation and cosmetic formulations. Its unique properties make it valuable in creating products with enhanced stability and efficacy .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with other flavonoid glycosides and pyrano-chromenone derivatives. Key structural variations among analogs include:

  • Glycosylation patterns : The presence of methylated or hydroxylated sugar units (e.g., oxan-2-yl groups) significantly impacts solubility and bioavailability. For example, describes a derivative where glycosides are removed and methoxy groups are introduced via methylation, reducing polarity .
  • Aromatic substituents : The 4-methoxyphenyl group in the target compound contrasts with analogs bearing 3,4-dihydroxyphenyl or 3,4,5-trimethoxyphenyl groups, altering antioxidant and receptor-binding properties .
  • Prenylation and alkylation: Compounds such as 2-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one (MW: 420.461) feature prenyl chains that enhance lipophilicity and membrane permeability .
Table 1: Structural and Molecular Comparison
Compound Name Molecular Weight Key Substituents Bioactivity Notes
Target Compound 626.524* 4-methoxyphenyl, disaccharide, 8,8-dimethyl Pending detailed bioactivity studies
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one 578.74 3,4-dihydroxyphenyl, single glycoside Antioxidant, anti-inflammatory
5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one 420.461 4-hydroxyphenyl, prenyl group Anticancer potential
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one 318.239 Polyhydroxyphenyl, no glycosides Strong radical scavenging
4,4-Dimethyl-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxolan-2-one 342.299 Glucoside-linked oxolanone Enhanced solubility

*Molecular weight inferred from and .

Pharmacological Relevance

  • Ferroptosis Induction: highlights the role of natural compounds in triggering ferroptosis (iron-dependent cell death) in cancer cells. Structural features such as phenolic hydroxyls in the target compound may align with this mechanism .
  • Insecticidal Properties: suggests plant-derived flavonoids can disrupt insect physiology, though the target compound’s efficacy depends on substituent-specific interactions with insect enzymes .

Biological Activity

The compound 3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one, commonly referred to as a flavonoid derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C38H48O19C_{38}H_{48}O_{19} with a molecular weight of 808.78 g/mol. It features multiple hydroxyl groups and a complex glycosidic structure which may contribute to its biological activity.

PropertyValue
Molecular FormulaC38H48O19
Molecular Weight808.78 g/mol
CAS Number110623-73-9
PurityVaries
Storage ConditionsSealed in dry, 2-8°C

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation in various biological systems. The presence of multiple hydroxyl groups is believed to enhance its ability to donate electrons and stabilize free radicals.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. In animal models, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects are attributed to the inhibition of NF-kB signaling pathways.

Anticancer Potential

Several studies have reported the anticancer activity of this flavonoid derivative. It induces apoptosis in cancer cell lines through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2. For instance:

  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation) .
  • Mechanism : The compound's ability to modulate cell cycle progression was also noted, leading to G1 phase arrest in cancer cells.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains and fungi. Its efficacy is particularly notable against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes.

In Vivo Studies

A series of animal studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound:

  • Study Design : Mice were administered varying doses of the compound.
  • Results : Significant reductions in tumor size were observed compared to control groups .

In Vitro Studies

In vitro assays have been performed using different cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15Apoptosis induction
HepG2 (liver)20Cell cycle arrest
S. aureus50Membrane disruption

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